molecular formula C5H9Li B3369451 Lithium cyclopentanide CAS No. 23473-12-3

Lithium cyclopentanide

Cat. No. B3369451
CAS RN: 23473-12-3
M. Wt: 76.1 g/mol
InChI Key: IQEMUADSVZEVNV-UHFFFAOYSA-N
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Description

Lithium cyclopentanide, often abbreviated as LiCp, is an organolithium compound with the formula C5H5Li . It is a colorless solid, although samples often appear pink due to traces of oxidized impurities . Lithium cyclopentadienide derivatives are important Cp-transfer reagents in the synthesis of metallocenes and half-sandwich complexes .


Synthesis Analysis

The synthesis of a η5-coordinated LiCp complex can be achieved by the simple addition of a Li-salt in benzene . A strongly zwitterionic fulvalene serves as the Cp-precursor . The preparation of Lithium cyclopentanide usually follows one of three major routes :

  • Nucleophilic carbolithiation at the exocyclic double bond of a fulvene or its enolisation (deprotonation), wherein the five-membered ring plays the role of the carbonyl group .


Molecular Structure Analysis

According to X-ray crystallography, LiCp is a “polydecker” sandwich complex, consisting of an infinite chain of alternating Li+ centers sandwiched between μ - η5: η5 -C5H5 ligands .


Physical And Chemical Properties Analysis

Lithium cyclopentadienide is a colorless solid, although samples often are pink owing to traces of oxidized impurities . It has a molar mass of 72.04 g·mol−1 and a density of 1.064 g/cm3 . It decomposes in water but is soluble in THF and dimethoxyethane .

Safety and Hazards

Lithium cyclopentadienide is a flammable solid and causes severe skin burns and eye damage . It is advised to keep it away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

lithium;cyclopentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9.Li/c1-2-4-5-3-1;/h1H,2-5H2;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQEMUADSVZEVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1CC[CH-]C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Li
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40512233
Record name Lithium cyclopentanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

76.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentyllithium

CAS RN

23473-12-3
Record name Lithium cyclopentanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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